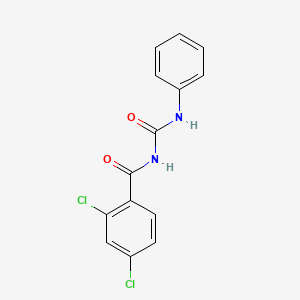

N-(2,4-Dichlorobenzoyl)-N'-phenylurea

Description

Structure

3D Structure

Properties

CAS No. |

853317-44-9 |

|---|---|

Molecular Formula |

C14H10Cl2N2O2 |

Molecular Weight |

309.1 g/mol |

IUPAC Name |

2,4-dichloro-N-(phenylcarbamoyl)benzamide |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-9-6-7-11(12(16)8-9)13(19)18-14(20)17-10-4-2-1-3-5-10/h1-8H,(H2,17,18,19,20) |

InChI Key |

NZEXVVJBKKHMER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(2,4-Dichlorobenzoyl)-N'-phenylurea

The primary route for synthesizing this compound is through the Schotten-Baumann reaction . chula.ac.thubaya.ac.idrsc.orgresearchgate.netubaya.ac.id This well-established method is widely used for the acylation of amines and is particularly suitable for the formation of the amide linkage present in the target molecule.

The synthesis of this compound via the Schotten-Baumann reaction involves a nucleophilic acyl substitution mechanism. chula.ac.thubaya.ac.idrsc.org The reaction proceeds by the nucleophilic attack of the nitrogen atom of phenylurea on the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the final product.

The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous phase containing a base. researchgate.net The base, often a tertiary amine such as triethylamine, plays a crucial role in neutralizing the hydrochloric acid that is generated as a byproduct of the reaction. chula.ac.thrsc.org This prevents the protonation of the amine reactant, which would otherwise render it non-nucleophilic and halt the reaction.

Optimized conditions for similar reactions, such as the synthesis of the thiourea (B124793) analogue, involve an initial cooling period on an ice bath to control the exothermic nature of the reaction, followed by a period of reflux to drive the reaction to completion. chula.ac.th The progress of the reaction can be monitored using thin-layer chromatography (TLC). chula.ac.th

Table 1: Optimized Reaction Conditions for a Schotten-Baumann type reaction chula.ac.th

| Parameter | Condition |

| Reactants | Phenylurea, 2,4-Dichlorobenzoyl chloride |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (TEA) |

| Initial Temperature | 0°C (ice bath) |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

The key precursor compounds for the synthesis of this compound are phenylurea and 2,4-dichlorobenzoyl chloride . chula.ac.thubaya.ac.idrsc.org

Phenylurea acts as the nucleophile in the reaction. The reactivity of the urea (B33335) group is crucial for the successful formation of the product.

2,4-Dichlorobenzoyl chloride is the acylating agent. The presence of two chlorine atoms on the benzoyl ring can influence the reactivity of the acyl chloride.

The reaction proceeds through a tetrahedral intermediate formed after the nucleophilic attack of the phenylurea on the carbonyl group of the acyl chloride. This intermediate is unstable and quickly collapses to form the stable amide product with the elimination of the leaving group (chloride).

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are driven by the desire to explore how structural modifications affect the compound's properties.

Strategies for creating analogues of this compound generally involve modifying the substituent groups on the phenyl and benzoyl rings. This can include:

Varying the substituents on the phenyl ring: Introducing different functional groups at various positions on the phenyl ring of the phenylurea precursor can lead to a wide range of analogues.

Altering the substitution pattern on the benzoyl ring: While the starting compound has a 2,4-dichloro substitution, analogues with different halogen substitutions or other functional groups on the benzoyl ring can be synthesized.

Modification of the urea linkage: While this would lead to a different class of compounds, the urea bridge itself can be a target for modification.

These modifications allow for a systematic investigation of the structure-activity relationship of this class of compounds.

The characterization of newly synthesized derivatives of this compound is essential to confirm their structure and purity. The primary analytical techniques employed for this purpose are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O (carbonyl) and N-H (amine) groups of the urea and amide functionalities.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

The data obtained from these techniques are collectively used to confirm the successful synthesis of the desired novel derivatives.

Elucidation of Biological Mechanisms of Action

Chitin (B13524) Synthesis Inhibition (CSI) in Arthropods

The primary mode of action of N-(2,4-Dichlorobenzoyl)-N'-phenylurea is the disruption of chitin biosynthesis, a complex process essential for the formation of the insect's cuticle. nih.govnih.gov This inhibition occurs at a post-catalytic step, interfering with the proper assembly of chitin polymers. nih.gov

Interference with N-acetyl-D-glucosamine Polymerization Pathways

This compound disrupts the polymerization of N-acetyl-D-glucosamine (GlcNAc), the fundamental monomeric unit of chitin. nih.gov Chitin is formed by the linear polymerization of these units through β-(1,4)-linkages. nih.govresearchgate.net While the precise biochemical mechanism is not fully elucidated, it is hypothesized that benzoylphenylureas interrupt the in vivo synthesis or transport of specific proteins necessary for the assembly of polymeric chitin. researchgate.net This interference in the polymerization process leads to a failure in the proper formation of the chitin microfibrils that provide structural integrity to the cuticle.

Impact on Chitin Synthase Enzyme Activity

While this compound ultimately inhibits the formation of chitin, its direct impact on the chitin synthase enzyme is a subject of ongoing research. Chitin synthase is the enzyme responsible for catalyzing the polymerization of UDP-N-acetylglucosamine into chitin. Some studies suggest that the inhibitory action of benzoylphenylureas like this compound may not be a direct inhibition of the catalytic activity of chitin synthase itself, but rather an interference with a subsequent step in the chitin synthesis pathway. nih.gov This could involve the translocation of the growing chitin chain across the cell membrane or its assembly into microfibrils.

Biochemical Pathways Involved in Cuticle Formation Disruption

The disruption of chitin synthesis by this compound has a cascading effect on the entire process of cuticle formation. The insect cuticle is a complex, multi-layered structure composed primarily of chitin microfibrils embedded in a protein matrix. The proper deposition and organization of these layers are crucial for the insect's survival. By inhibiting chitin synthesis, the compound prevents the formation of a stable procuticle, the inner layer of the exoskeleton. ekb.eg This leads to a malformed and weakened cuticle that is unable to withstand the pressures of molting or provide adequate protection. researchgate.net

Broader Cellular and Physiological Effects in Target Organisms

The inhibition of chitin synthesis by this compound leads to significant and ultimately lethal physiological and cellular disruptions in target insects.

Morphological and Developmental Abnormalities during Molting

The most apparent effects of this compound are observed during the molting process. researchgate.net Insects treated with this compound exhibit a range of developmental abnormalities, including:

Complete molt inhibition: The insect is unable to shed its old exoskeleton. researchgate.net

Partial molt inhibition: The molting process begins but is not completed, resulting in the insect being trapped within its old and new cuticles. researchgate.net

Malformed pupae: Pupal development is disrupted, leading to improperly formed adult structures. researchgate.net

Failure to feed: Due to cuticular malformations, the insect may be unable to feed properly. researchgate.net

These morphological defects are a direct consequence of the malformed cuticle, which lacks the necessary structural integrity for successful ecdysis (the shedding of the old cuticle). researchgate.netekb.eg

Interactions with Insect Hormonal Regulation (e.g., Ecdysteroids)

The process of molting and cuticle formation is tightly regulated by insect hormones, primarily ecdysteroids. While benzoylphenylureas like this compound are not direct agonists or antagonists of ecdysteroid receptors, their disruption of the molting process indicates an indirect interaction with the hormonal regulation of development. The inability to properly form a new cuticle can disrupt the normal signaling cascade associated with ecdysis, leading to the observed developmental failures. Some insect growth regulators within the broader class of chitin synthesis inhibitors have been noted to also act as juvenile hormone or ecdysteroid agonists, though this is not the primary mechanism for benzoylphenylureas. ekb.eg The primary target remains the biochemical pathway of chitin synthesis.

Exploration of Other Investigated Biological Activities for Related Scaffolds

While the primary activities of certain scaffolds are well-established, research into related molecular structures reveals a broader range of biological effects. This section explores the central nervous system (CNS) suppressive actions of benzoylphenylurea (B10832687) derivatives and the diverse antiproliferative mechanisms of structurally analogous thiourea (B124793) compounds.

The benzoylphenylurea scaffold, while prominent in other fields, has also been investigated for its pharmacological effects on the central nervous system. Research has focused on the synthesis of new derivatives to explore their potential as CNS depressants, drawing parallels to the ureide acyclic structure found in established compounds like bromisoval. wjpsonline.com

One key study involved the synthesis of N-(4-methoxybenzoyl)-N'-phenylurea, which was specifically tested for its CNS depressant activity. wjpsonline.comwjpsonline.com The activity of this new compound was compared against both a standard, bromisoval, and its parent compound, N-benzoyl-N'-phenylurea. wjpsonline.comwjpsonline.com Using the Barbituric Sleeping Time (BST) method in mice, a common assay for evaluating sedative-hypnotic effects, researchers found that N-(4-methoxybenzoyl)-N'-phenylurea demonstrated a greater CNS depressant effect than both the parent compound and the standard. wjpsonline.comwjpsonline.com This suggests that modifications to the benzoylphenylurea structure, such as the addition of a methoxy (B1213986) group, can enhance its CNS suppressive properties. wjpsonline.com

Table 1: Comparative CNS Depressant Activity of Benzoylphenylurea Derivatives

| Compound | Scaffold Type | Observed Activity | Comparator(s) | Outcome |

| N-(4-methoxybenzoyl)-N'-phenylurea | Benzoylphenylurea | CNS Depressant | N-benzoyl-N'-phenylurea, Bromisoval | Showed greater activity than both the parent compound and the standard. wjpsonline.comwjpsonline.com |

| N-benzoyl-N'-phenylurea | Benzoylphenylurea | CNS Depressant | N-(4-methoxybenzoyl)-N'-phenylurea | Showed lesser activity than its methoxy derivative. wjpsonline.com |

Thiourea analogues, which are structurally related to phenylureas, have been the subject of extensive research for their potential as anticancer agents. Their antiproliferative effects are attributed to several distinct mechanisms of action, including the inhibition of crucial cellular enzymes like protein kinases, topoisomerases, and sirtuins.

Inhibition of Protein Kinases

Thiourea derivatives have been identified as potent inhibitors of various protein kinases, which are critical enzymes in the signaling pathways that control cell growth, proliferation, and survival. nih.gov Dysregulation of these pathways is a hallmark of cancer, making kinase inhibition a key therapeutic strategy.

Research has shown that aryl-substituted thioureas can inhibit BRAF (V600E) protein kinase, a member of the RAS-RAF-MAPK signaling pathway whose mutations lead to uncontrolled cell proliferation. nih.gov Other studies have identified thiourea derivatives that inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) kinase. wjpsonline.com Furthermore, certain nitrophenyl-containing thioureas act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases and cancer. wjpsonline.comnih.gov

Table 2: Protein Kinase Inhibition by Thiourea Analogues

| Thiourea Analogue Type | Target Protein Kinase | Biological Pathway | Reference |

| Aryl-substituted thioureas | BRAF (V600E) | RAS-RAF-MAPK Signaling | nih.gov |

| General thiourea derivatives | VEGFR2, EGFR Kinase | Growth Factor Receptor Signaling | wjpsonline.com |

| Nitrophenyl-containing thioureas | MK-2 | Pro-inflammatory Cytokine Action (TNF-α) | wjpsonline.comnih.gov |

Inhibition of Topoisomerases

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. nih.gov Certain anticancer drugs function by inhibiting these enzymes, leading to DNA damage and cell death. wjpsonline.comnih.gov Thiourea-based compounds have been developed as effective topoisomerase inhibitors.

Specifically, hybrid molecules that merge a 4-piperazinylquinoline fragment with a thiourea pharmacophore have demonstrated potent inhibitory activity against human DNA topoisomerase. nih.gov In another study, acridine-thiosemicarbazone derivatives were synthesized and shown to inhibit topoisomerase IIα, preventing the enzyme from relaxing supercoiled DNA, which is a crucial step in its biological function. wjpsonline.com

Table 3: Topoisomerase Inhibition by Thiourea-Containing Analogues

| Compound Type | Target Enzyme | Mechanism of Action | Reference |

| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | Prevents relaxation of supercoiled DNA. wjpsonline.com | wjpsonline.com |

| 4-piperazinylquinoline-thiourea hybrids | Human DNA Topoisomerase | Inhibition of enzymatic function. nih.gov | nih.gov |

Inhibition of Sirtuins

Sirtuins are a class of protein deacetylases that play critical roles in regulating gene expression, metabolism, and cell survival. nih.gov Elevated levels of certain sirtuins, such as SIRT1, are found in various cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov Thiourea derivatives have emerged as a promising class of sirtuin inhibitors. nih.gov

Mechanism-based inhibition has been demonstrated with compounds like Nε-thiocarbamoyl-lysine, which acts as a potent inhibitor of SIRT1, SIRT2, and SIRT3. Further optimization led to the development of Nε-methyl-thiocarbamoyl-lysine, an even stronger SIRT1/2/3 inhibitory warhead. Computational and in-vitro studies have confirmed that various thiourea derivatives can effectively inhibit SIRT1, with some compounds showing inhibitory concentrations in the micromolar range, comparable to established inhibitors. nih.gov These compounds are thought to work by interacting with the sirtuin catalytic domain. nih.gov

Table 4: Sirtuin Inhibition by Thiourea Derivatives

| Thiourea Derivative | Target Sirtuin(s) | Key Finding | Reference |

| Nε-thiocarbamoyl-lysine | SIRT1, SIRT2, SIRT3 | Acts as a potent catalytic mechanism-based inhibitory warhead. | |

| Nε-methyl-thiocarbamoyl-lysine | SIRT1, SIRT2, SIRT3 | Found to be a ~2.5–18.4-fold stronger inhibitory warhead than its parent compound. | |

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | SIRT1 | Identified via in silico docking as a potential inhibitor with strong binding affinity. nih.gov | nih.gov |

| Various novel thiourea-based compounds | Sirtuins | Demonstrated promising cytotoxicity against colon cancer cells, with IC50 values in the single-digit micromolar range. |

Structure Activity Relationship Sar Studies

Correlating Substituent Effects with Biological Efficacy

The introduction of different chemical groups (substituents) at various positions on the parent molecule can dramatically alter its biological activity. These effects are generally categorized based on which part of the molecule is being modified.

The 2,4-dichloro substitution pattern on the benzoyl ring is a critical determinant of the compound's activity. In related thiourea (B124793) analogs, such as N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the presence of the dichlorobenzoyl moiety is thought to enhance lipophilicity, which can improve the molecule's ability to penetrate cell membranes. researchgate.netchula.ac.th

Studies on other compounds featuring a 2,4-dichlorinated phenyl ring have shown that these electron-withdrawing chlorine atoms are often associated with higher biological activity. The position and nature of halogen substituents on the benzoyl ring can significantly impact the compound's potency. For instance, research on N-benzoyl-N'-phenylthiourea derivatives has demonstrated that the presence and position of chlorine atoms on the benzoyl ring are key to their cytotoxic effects against cancer cell lines. ubaya.ac.idresearchgate.net While direct comparative data for N-(2,4-Dichlorobenzoyl)-N'-phenylurea is limited, the principles derived from its thiourea analog and other related structures underscore the importance of this halogenation pattern. Further exploration of other halogen substitutions on this moiety has been suggested as a promising avenue for discovering compounds with potentially greater potency. chula.ac.th

| Unsubstituted | Generally shows lower activity compared to halogenated analogs. | Reduced lipophilicity and weaker electronic effects. |

This table is based on findings from structurally related benzoyl-phenylurea and thiourea derivatives.

The N'-phenylurea portion of the molecule offers another critical site for modification to tune biological activity. SAR studies on various series of phenylurea derivatives have consistently shown that the nature and position of substituents on this phenyl ring are vital.

For a class of phenyl urea (B33335) derivatives investigated as IDO1 inhibitors, a strong preference for para-substitution on the phenyl ring was observed. nih.gov Substitutions at the ortho or meta positions often led to a decrease or loss of activity. At the preferred para-position, halogens such as fluorine, chlorine, and bromine resulted in similar levels of inhibitory activity. nih.gov Furthermore, small alkyl groups at the para-position were also found to be favorable, though larger groups like isopropyl led to a loss of activity. nih.gov This suggests that both electronic effects and the steric bulk of the substituent are important factors. In other studies on N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas, it was found that a proper alkyl substitution on the N'-end could enhance anticancer activity. researchgate.netnih.gov

Table 2: Influence of Phenylurea Ring Substituents on the Activity of Phenylurea Analogs

| Position of Substituent | Type of Substituent | Observed Effect on Activity (in related analogs) |

|---|---|---|

| Para (4-position) | Halogens (F, Cl, Br) | Generally potent and well-tolerated. nih.gov |

| Small alkyl groups | Can enhance activity. nih.gov | |

| Large alkyl groups (e.g., isopropyl) | Can lead to loss of activity. nih.gov | |

| Ortho/Meta (2-/3-position) | Various | Often results in diminished or no activity. nih.gov |

| Di-substitution | o,p-dichloro or o,p-difluoro | Resulted in no inhibitory activity in one study. nih.gov |

This table is based on findings from various series of phenylurea derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR represents a more advanced, computational approach to understanding SAR. It involves developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (ClogP), electronic effects (e.g., HOMO/LUMO energies), and steric parameters.

For derivatives of N-benzoyl-N'-phenylthiourea, QSAR studies have successfully created models to predict their anticancer activity. ubaya.ac.idresearchgate.net One such study yielded the following equation for a series of compounds tested against MCF-7 breast cancer cells:

Log 1/IC₅₀ = 0.354 π + 0.064 ubaya.ac.id

In this model, the term 'π' represents the hydrophobic constant of the substituents, indicating that the lipophilicity of the derivatives is a key factor in their cytotoxic activity. ubaya.ac.id

Similarly, a QSAR analysis of N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors found that both lipophilic and electronic properties were crucial for their activity. atlantis-press.comatlantis-press.com The resulting equation was:

RS = -0.405 (ClogP)² + 1.174 ClogP + 5.227 ELUMO - 72.983 atlantis-press.comatlantis-press.com

Here, RS is the Rerank Score (a measure of binding affinity), ClogP is the calculated logarithm of the partition coefficient (a measure of lipophilicity), and ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor). atlantis-press.comatlantis-press.com Such equations are powerful tools for predicting the activity of newly designed, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates.

Computational and Molecular Modeling Approaches in SAR Elucidation

Modern drug discovery and chemical design heavily rely on computational and molecular modeling to visualize and predict how a molecule interacts with its biological target at an atomic level. Techniques like molecular docking are instrumental in elucidating SAR.

Molecular docking simulations predict the preferred orientation of a ligand (like this compound) when bound to a target receptor or enzyme. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, in silico docking and modeling were effectively used in a SAR study of phenyl-urea based inhibitors of the PBP4 protein in Staphylococcus aureus. nih.gov This computational insight allowed researchers to design and synthesize analogs with enhanced binding and more potent activity. nih.gov

By modeling this compound and its analogs within the binding site of a putative target, researchers can rationalize the observed SAR data. For example, modeling could explain why a bulky substituent on the phenylurea ring might clash with the protein surface, leading to reduced activity, or how the dichlorobenzoyl moiety fits perfectly into a hydrophobic pocket, enhancing binding affinity. These computational approaches not only explain existing data but also provide a predictive framework for designing next-generation compounds with improved properties.

Research on Insect Resistance and Resistance Management

Mechanisms of Insect Resistance to Benzoylphenylureas

Insects can evolve resistance to benzoylphenylureas through various physiological and genetic adaptations. These mechanisms generally fall into two main categories: biochemical resistance, which involves metabolic processes that break down or sequester the insecticide, and target-site resistance, which involves genetic mutations that alter the insecticide's point of action.

Biochemical resistance is a primary defense mechanism in insects, enabling them to detoxify insecticides before they can reach their target site. pesticidestewardship.org This is often achieved through the enhanced activity of specific enzyme systems. In the case of benzoylphenylureas, several metabolic pathways have been implicated in conferring resistance.

Metabolic Detoxification: Resistant insects often exhibit higher levels or more efficient forms of detoxification enzymes that metabolize the insecticide into non-toxic substances. pesticidestewardship.org Key enzyme families involved in this process against various insecticides, including insect growth regulators (IGRs) like benzoylphenylureas, include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs). nih.govresearchgate.net Research indicates that resistance to IGRs is frequently associated with enhanced hydrolytic and oxidative metabolism. acs.org For instance, increased oxidative metabolism mediated by cytochrome P450s has been identified as a significant resistance mechanism in pests like the western flower thrips. researchgate.net

Table 1: Overview of Biochemical Resistance Mechanisms to Insecticides

| Mechanism Type | Description | Key Enzyme Families |

| Metabolic Resistance | The insecticide is broken down, detoxified, or sequestered by enzymes faster in resistant insects than in susceptible ones. pesticidestewardship.org | Cytochrome P450s, Glutathione S-transferases (GSTs), Carboxylesterases (CCEs) nih.govresearchgate.net |

| Penetration Resistance | The insect's cuticle is altered, slowing the absorption of the insecticide. This is often a secondary mechanism. pesticidestewardship.org | Not applicable |

| Behavioral Resistance | Resistant insects may avoid contact with the toxin through changes in their typical behavior, such as ceasing to feed or moving away from treated surfaces. pesticidestewardship.org | Not applicable |

The foundation of insect resistance lies in genetic mutations that confer a survival advantage in the presence of an insecticide. For benzoylphenylureas, a significant breakthrough has been the identification of specific mutations in the gene encoding chitin (B13524) synthase 1 (CHS1), the target enzyme for this class of insecticides. nih.govnih.gov

Research using genome-editing tools like CRISPR/Cas9 has provided definitive evidence for the role of CHS1 mutations. nih.govnih.gov A key study identified a specific amino acid substitution, I1042M (isoleucine to methionine at position 1042), in the CHS1 gene of a highly resistant strain of the diamondback moth, Plutella xylostella. nih.govnih.gov When this mutation was replicated in the fruit fly, Drosophila melanogaster, the genetically modified flies exhibited high levels of resistance to a range of benzoylphenylureas. nih.govnih.gov

This finding is crucial as it demonstrates that a single point mutation in the target site can confer strong resistance. pnas.org Furthermore, this same genetic locus is implicated in resistance to other, chemically distinct chitin synthesis inhibitors, such as etoxazole (B1671765), indicating a shared mode of action and a risk of cross-resistance. nih.gov The resistance conferred by this type of mutation is typically inherited as an autosomal recessive trait. nih.gov

Table 2: Key Genetic Mutations Conferring Benzoylphenylurea (B10832687) Resistance

| Insect Species | Gene | Mutation | Conferred Resistance | Reference |

| Plutella xylostella | Chitin Synthase 1 (CHS1) | I1042M | High resistance to various benzoylphenylureas | nih.govnih.gov |

| Tetranychus urticae | Chitin Synthase 1 (CHS1) | I1017F | Resistance to etoxazole (a different chitin synthesis inhibitor with a shared target site) | nih.gov |

| Drosophila melanogaster (experimental) | Chitin Synthase 1 (kkv) | I1056M/F (equivalent to insect/mite mutations) | High resistance to etoxazole, all tested BPUs, and buprofezin | nih.govnih.gov |

Academic Strategies for Resistance Management in Pest Control Programs

To preserve the efficacy of benzoylphenylureas and other valuable insecticides, robust resistance management strategies are essential. These strategies aim to minimize the selection pressure for resistance within pest populations.

Integrated Pest Management (IPM) is an ecological approach that combines multiple control tactics to keep pest populations below economically damaging levels while minimizing risks to human health and the environment. nih.govepa.gov Benzoylphenylureas are well-suited for inclusion in IPM programs due to their high selectivity and low toxicity to non-target organisms like mammals and beneficial predatory insects. umn.eduacs.org

An IPM framework involves several key components:

Monitoring and Thresholds: Pest populations are regularly monitored, and control actions are only taken when pest numbers reach a predetermined economic threshold, avoiding unnecessary insecticide applications. epa.gov

Integration of Control Methods: IPM programs utilize a combination of cultural (e.g., crop rotation), biological (e.g., conservation of natural enemies), physical, and chemical controls. nih.govcorteva.com

Judicious Pesticide Use: When pesticides are necessary, they are selected and applied in a way that minimizes harm to non-target organisms and the environment. umn.educorteva.com Benzoylphenylureas, as selective insect growth regulators, fit well within this principle, targeting the pest's life cycle with less impact on beneficial insects compared to broad-spectrum neurotoxins. pnas.orgumn.edu

By incorporating benzoylphenylureas into a broader IPM strategy, the reliance on any single chemical class is reduced, which in turn lowers the selection pressure that drives resistance. nih.gov

To further delay the onset of resistance, insecticides with different modes of action (MoA) are often used in planned sequences or mixtures. researchgate.net This is a cornerstone of the guidelines provided by the Insecticide Resistance Action Committee (IRAC). pnas.org

Rotational Strategies: This approach involves alternating between different classes of insecticides in successive treatment periods or "windows." researchgate.net The goal is to expose subsequent generations of the pest to different selection pressures, preventing the buildup of individuals resistant to a single MoA. For example, a benzoylphenylurea (interfering with chitin synthesis) might be rotated with a neonicotinoid (acting on the nervous system) or a microbial agent like Bacillus thuringiensis (Bt).

Combination Strategies (Mixtures): This involves applying two or more insecticides with different MoAs simultaneously in a single tank mix. researchgate.net This strategy can be effective if the components are synergistic and there is no cross-resistance between them. The rationale is that it is far less likely for an individual insect to possess resistance mechanisms to two different chemical classes simultaneously. nih.gov

The long-term management of pests, much like chronic diseases in medicine, can benefit from such rotational and combination approaches to reduce the cumulative impact and forestall resistance. researchgate.netnih.gov Continuous monitoring of pest populations is critical to assess the effectiveness of these strategies and make necessary adjustments if resistance is detected. researchgate.net

Environmental Fate and Degradation Research

Microbial Degradation Pathways of Phenylurea Compounds

The primary mechanism for the breakdown of phenylurea herbicides in soil and water is microbial degradation. oup.com A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon and nitrogen, initiating a cascade of biochemical transformations. frontiersin.org

Isolation and Characterization of Degrading Microbial Strains

Numerous studies have successfully isolated and identified microbial strains with the capacity to degrade various phenylurea herbicides. These efforts have revealed that the ability to break down these compounds is distributed across a wide array of microbial genera. Enrichment culture techniques have been instrumental in isolating these potent degraders from contaminated soils and aquatic environments. oup.com

Bacterial strains from genera such as Arthrobacter, Bacillus, Pseudomonas, Sphingomonas, and Variovorax have been frequently implicated in the degradation of phenylurea herbicides. frontiersin.orgoup.com For instance, Arthrobacter species have been identified as effective degraders of diuron (B1670789), while Sphingomonas species have shown the ability to mineralize isoproturon (B30282). oup.comnih.gov Fungi, including species from the genera Aspergillus, Cunninghamella, and Mortierella, also play a role in the initial transformation of these compounds. frontiersin.orgoup.com The isolation of such a diverse group of microorganisms underscores the widespread genetic potential for phenylurea degradation within microbial communities.

Table 1: Examples of Microbial Strains Involved in Phenylurea Herbicide Degradation

| Microbial Strain | Degraded Phenylurea Herbicide(s) | Reference |

| Arthrobacter sp. N2 | Diuron, Chlorotoluron (B1668836), Isoproturon | nih.gov |

| Bacillus sphaericus | Linuron | oup.com |

| Sphingomonas sp. SRS2 | Isoproturon | oup.com |

| Variovorax sp. | Diuron, Linuron | frontiersin.org |

| Ochrobactrum anthropi CD3 | Diuron, Linuron, Chlorotoluron, Isoproturon, Fluometuron | nih.gov |

| Mortierella sp. Gr4 | Chlorotoluron, Diuron, Isoproturon, Linuron | nih.gov |

| Diaphorobacter sp. LR2014-1 | Linuron, Diuron, Chlorotoluron, Fluometuron, Siduron | acs.org |

This table is illustrative and not exhaustive.

Biochemical Processes of Biodegradation (e.g., N-demethylation, amide hydrolysis)

The microbial degradation of phenylurea herbicides typically proceeds through a series of well-defined biochemical reactions. The initial and often rate-limiting steps involve modifications to the urea (B33335) side chain. oup.com For N,N-dimethyl-substituted phenylureas, the primary pathway is N-demethylation , a stepwise removal of methyl groups. frontiersin.orgoup.com This process is catalyzed by monooxygenase enzymes.

Another critical biochemical process is amide hydrolysis , which cleaves the urea bridge. This reaction is carried out by amidase or hydrolase enzymes and results in the formation of corresponding aniline (B41778) derivatives. oup.com For instance, the degradation of diuron often involves hydrolysis to form 3,4-dichloroaniline (B118046). frontiersin.orgnih.gov The specific enzymes involved can exhibit a broad substrate range, capable of acting on multiple phenylurea compounds. acs.org In some cases, hydroxylation of the phenyl ring can also occur. nih.gov

Identification and Transformation of Primary Metabolites

The initial biochemical transformations of phenylurea herbicides lead to the formation of primary metabolites. Common metabolites resulting from N-demethylation include monomethyl and demethylated urea derivatives. frontiersin.org For example, the degradation of diuron produces N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently N-(3,4-dichlorophenyl)urea (DCPU). nih.gov

Hydrolysis of the urea linkage yields substituted anilines, which are key intermediates in the degradation pathway. oup.comnih.gov The fate of these aniline metabolites is crucial, as some can be more persistent or toxic than the parent compound. nih.gov However, various soil microorganisms can further degrade these anilines, often through ring cleavage, leading to complete mineralization to carbon dioxide, water, and mineral salts. oup.com

Table 2: Common Primary Metabolites of Phenylurea Herbicide Degradation

| Parent Compound | Primary Metabolite(s) | Transformation Process | Reference |

| Diuron | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline | N-demethylation, Amide hydrolysis | frontiersin.orgnih.gov |

| Linuron | N-(3,4-dichlorophenyl)-N-methoxyurea, N-(3,4-dichlorophenyl)urea, 3,4-dichloroaniline | N-demethoxylation, N-demethylation, Amide hydrolysis | nih.gov |

| Isoproturon | N-(4-isopropylphenyl)-N'-methylurea (MDIPU), N-(4-isopropylphenyl)urea (DDIPU), 4-isopropylaniline | N-demethylation, Amide hydrolysis | oup.com |

| Chlorotoluron | N-(3-chloro-4-methylphenyl)-N'-methylurea, N-(3-chloro-4-methylphenyl)urea, 3-chloro-4-methylaniline | N-demethylation, Amide hydrolysis | nih.gov |

Factors Influencing Degradation Rates in Environmental Matrices

The rate at which N-(2,4-Dichlorobenzoyl)-N'-phenylurea and other phenylurea compounds are degraded in the environment is not constant. It is influenced by a complex interplay of biological and physicochemical factors.

Role of Soil Microbial Community Structure and Diversity

The structure and diversity of the soil microbial community are paramount in determining the degradation potential for phenylurea herbicides. Soils with a history of herbicide application often exhibit enhanced degradation rates due to the enrichment of adapted microbial populations. nih.gov The presence and abundance of specific degrading microorganisms, such as Sphingomonas or Arthrobacter species, can significantly accelerate the breakdown process. nih.gov

Impact of Environmental Conditions on Degradation Kinetics

Environmental conditions exert a strong influence on the activity of microbial populations and the bioavailability of herbicides, thereby affecting degradation kinetics. Key factors include:

Soil pH: The pH of the soil can significantly impact the growth and enzymatic activity of degrading microorganisms. For instance, some IPU-degrading Sphingomonas strains exhibit a narrow optimal pH range for metabolism. nih.gov

Temperature: Microbial activity generally increases with temperature up to an optimum, leading to faster degradation rates.

Moisture: Soil moisture content is critical for microbial activity and the diffusion of herbicides to microbial cells.

Organic Matter: Soil organic matter can influence herbicide bioavailability through adsorption, potentially reducing the amount available for microbial degradation.

Nutrient Availability: The presence of other carbon and nitrogen sources can influence whether microorganisms utilize the herbicide as a primary substrate. slideshare.net

The degradation of phenylurea herbicides often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov However, the half-life of these compounds in soil can vary widely depending on the specific combination of the above factors.

Bioremediation Strategies for Phenylurea-Contaminated Environments

Bioremediation presents an environmentally sound and cost-effective strategy for addressing the contamination of soil and water by phenylurea herbicides. frontiersin.orgnih.gov This approach harnesses the metabolic capabilities of microorganisms to degrade these complex synthetic compounds into less harmful substances. migrationletters.comresearchgate.net Research has identified various bacteria and fungi capable of breaking down phenylurea compounds, offering promising avenues for the cleanup of affected environments. oup.comresearchgate.net

The core of phenylurea bioremediation lies in the microbial-driven enzymatic breakdown of the herbicide molecule. The most common initial step in the degradation pathway for many phenylurea herbicides is the hydrolysis of the urea side-chain. oup.com This reaction is typically catalyzed by enzymes known as amidohydrolases or amidases, which cleave the molecule to produce a corresponding aniline derivative and other metabolites. frontiersin.orgresearchgate.net For instance, the widely studied herbicide diuron is initially transformed into 3,4-dichloroaniline (3,4-DCA). frontiersin.orgnih.gov Following this initial hydrolysis, the resulting aniline compound may be further mineralized by the same or different microorganisms within a microbial consortium. oup.comacs.org

The effectiveness of bioremediation can be influenced by several factors, including the specific chemical structure of the phenylurea compound, the types of microbial species present, and environmental conditions. nih.gov The nature and position of substituents on the phenyl ring and the nitrogen atoms of the urea group can significantly affect the rate of degradation. nih.gov

Microbial Degradation of Phenylurea Herbicides

A diverse range of microorganisms has been isolated from contaminated soils and water that demonstrate the ability to degrade phenylurea herbicides. These microbes often utilize the herbicides as a source of carbon and/or nitrogen. Strategies for bioremediation frequently involve either stimulating the indigenous microbial populations (biostimulation) or introducing specific, highly effective microbial strains or consortia to a contaminated site (bioaugmentation). nih.govresearchgate.net

Several bacterial genera are notable for their capacity to break down these herbicides. Strains of Arthrobacter, Bacillus, Sphingomonas, and Pseudomonas have all been documented as phenylurea degraders. oup.com For example, Arthrobacter globiformis strain D47 can hydrolyze a range of phenylurea herbicides, including isoproturon, diuron, and linuron, directly to their aniline derivatives. oup.com Similarly, Ochrobactrum anthropi strain CD3 has shown a broad substrate spectrum, capable of degrading diuron, linuron, chlorotoluron, isoproturon, and fluometuron. nih.gov

Fungal species also contribute to the environmental degradation of phenylureas. While complete mineralization of the phenyl ring by fungi has not been widely reported, many fungal strains can transform the N-alkoxy-N-alkyl or N,N-dialkyl side chains of these herbicides. oup.com A comparative study of 90 micromycete strains showed that a percentage of them could significantly deplete chlorotoluron, diuron, and isoproturon from liquid cultures, with Rhizoctonia solani being particularly effective against all three. nih.gov This initial transformation by fungi can produce metabolites that are more readily degraded by bacteria, suggesting a potential for synergistic collaboration between fungal and bacterial communities in the environment. oup.com

The use of microbial consortia, which are communities of two or more microbial species, can be particularly effective. acs.orgnih.gov In a consortium, different species may carry out different steps of the degradation pathway. For instance, one species might perform the initial hydrolysis of the phenylurea herbicide, while another species mineralizes the resulting aniline product, a process known as synergistic catabolism. acs.orgnih.gov This division of labor can lead to a more rapid and complete breakdown of the contaminant than a single strain could achieve on its own.

Table 1: Examples of Phenylurea-Degrading Bacterial Strains and Their Capabilities

This table summarizes selected bacterial strains reported in the literature with demonstrated capabilities for degrading various phenylurea herbicides.

| Bacterial Strain | Degraded Phenylurea Herbicides | Key Findings | Reference(s) |

| Arthrobacter globiformis D47 | Diuron, Linuron, Isoproturon, Metoxuron | Performs a single-step hydrolytic cleavage of the urea side chain to the corresponding aniline. | oup.com |

| Arthrobacter sp. N2 | Diuron, Chlorotoluron, Isoproturon | Complete degradation observed, with diuron being degraded fastest (10 h), followed by chlorotoluron (30 h) and isoproturon (5 d). | nih.gov |

| Ochrobactrum anthropi CD3 | Diuron, Linuron, Chlorotoluron, Isoproturon, Fluometuron | Showed an exceptionally broad substrate spectrum. Degraded about 89% of isoproturon after 60 days. | nih.gov |

| Diaphorobacter sp. LR2014-1 | Linuron, Diuron, Chlorotoluron, Fluometuron, Siduron | Harbors two different hydrolases (Phh and TccA2) that complementarily hydrolyze various phenylurea types. | acs.orgnih.gov |

| Sphingomonas sp. SRS2 | Isoproturon | Capable of N-demethylation and mineralization of isoproturon. | oup.com |

| Micrococcus sp. PS-1 | Fenuron, Monuron, Diuron, Monolinuron, Linuron, Chlorotoluron | Degradation efficiency was influenced by the degree of ring chlorination and urea N'-substituents. | nih.gov |

Enzymology of Phenylurea Degradation

The enzymatic processes driving the initial breakdown of phenylurea herbicides are central to bioremediation. The key enzymes are hydrolases that target the urea moiety. frontiersin.org Different microorganisms have evolved distinct enzymes with varying specificities for the range of phenylurea structures.

The first phenylurea hydrolase was purified from Bacillus sphaericus and was shown to act on N-methoxy-N-methyl phenylureas but not N,N-dimethyl substituted ones like diuron. nih.govasm.org Since then, a variety of other degrading enzymes have been identified and characterized. These enzymes are often categorized as amidohydrolases or amidases. researchgate.net

For example, Diaphorobacter sp. strain LR2014-1 possesses two evolutionarily distinct hydrolases, Phh and TccA2, which allow it to degrade a wide array of phenylureas. Phh belongs to the amidohydrolase superfamily, while TccA2 is from the amidase superfamily. This enzymatic complementarity broadens the substrate range of the organism. acs.orgnih.gov The characterization of these enzymes provides crucial insight into the molecular mechanisms of degradation and can inform the development of enhanced bioremediation technologies, potentially through protein engineering. nih.gov

Table 2: Key Enzymes in the Initial Hydrolysis of Phenylurea Herbicides

This table details some of the characterized enzymes responsible for the initial hydrolytic step in the biodegradation of phenylurea herbicides.

| Enzyme | Source Organism | Substrates | Key Characteristics | Reference(s) |

| Phenylurea Hydrolase | Bacillus sphaericus | N-methoxy-N-methyl phenylureas (e.g., Linuron, Monolinuron) | Does not act on N,N-dimethyl phenylureas like Diuron. | nih.govasm.org |

| PuhA | Arthrobacter globiformis | Diuron | A well-characterized diuron hydrolase. | researchgate.netresearchgate.net |

| PuhB | Arthrobacter sp. | Diuron | A diuron-degrading hydrolase. | researchgate.netresearchgate.net |

| LibA | Variovorax sp. SRS16 | Linuron | A linuron-hydrolyzing enzyme. | researchgate.net |

| HylA | Hydrogenophaga sp. | Diuron | A hydrolase involved in diuron degradation. | researchgate.net |

| Phh | Diaphorobacter sp. LR2014-1 | Linuron, Diuron, Chlorotoluron, Fluometuron, Siduron | An amidohydrolase with a broad substrate range. | acs.org |

| Mhh | Achromobacter sp. | Diuron | A diuron-hydrolyzing enzyme. | researchgate.netresearchgate.net |

Ecotoxicological Investigations on Non Target Organisms

Impacts on Terrestrial Invertebrates and Soil Fauna (excluding human/clinical studies)

The effects of benzoylphenylurea (B10832687) insecticides on terrestrial invertebrates are a significant area of ecotoxicological research, as many beneficial organisms in the soil are arthropods.

Research Findings:

Studies on various benzoylphenylurea insecticides have demonstrated a range of effects on terrestrial invertebrates. Due to their mode of action, these compounds are particularly toxic to arthropods during their developmental stages.

One of the primary concerns is the impact on soil micro-fauna, which play a vital role in nutrient cycling and soil health. Research on related phenylurea herbicides has shown that they can alter the structure and metabolic potential of soil microbial communities. researchgate.net While not a direct measure of toxicity to invertebrates, this indicates a potential for broader ecosystem disruption.

Table 1: Effects of Benzoylphenylurea Insecticides on Terrestrial Invertebrates (General Findings)

| Organism Group | Observed Effects | Reference Compounds |

| Soil Microarthropods (e.g., Collembola) | Potential for population decline due to disruption of molting. | General to benzoylphenylureas |

| Earthworms | Generally considered to have low direct toxicity as they do not possess chitin (B13524). However, indirect effects through changes in the soil ecosystem are possible. | General to benzoylphenylureas |

| Predatory Mites and Insects | High susceptibility, especially during larval stages. This can disrupt natural pest control mechanisms. | General to benzoylphenylureas |

It is important to note that the environmental fate and toxicity of these compounds can be influenced by soil properties such as organic matter content. jyu.fi

Effects on Aquatic Organisms and Ecosystems (excluding human/clinical studies)

A significant body of research highlights the high risk that benzoylphenylurea insecticides pose to aquatic invertebrates and crustaceans. acs.orgnih.gov Their persistence in aquatic environments and their specific mode of action make these organisms particularly vulnerable.

Research Findings:

Studies on benzoylphenylurea compounds like lufenuron (B1675420) have demonstrated acute and chronic toxicity to fish, causing morphological changes and stress-related behaviors. nih.gov The degradation products of some phenylurea herbicides have also been found to be more toxic than the parent compounds, emphasizing the need to consider the entire lifecycle of these chemicals in the environment. nih.govresearchgate.net

Table 2: Aquatic Ecotoxicity of Benzoylphenylurea Compounds (Data on Related Compounds)

| Organism | Compound | Endpoint | Value | Reference |

| Fish (Colossoma macropomum) | Lufenuron | Acute Toxicity (96h LC50) | Not specified, but toxic effects observed at 0.7 and 0.9 mg/L | nih.gov |

| Crustaceans (General) | Benzoylphenylureas | High Risk | High toxicity due to chitin synthesis inhibition. | acs.orgnih.gov |

| Aquatic Invertebrates (General) | Benzoylphenylureas | High Risk | High toxicity due to chitin synthesis inhibition. | acs.orgnih.gov |

The environmental risk assessment of similar compounds, such as diuron (B1670789), has indicated a potential for risk to aquatic organisms, leading to recommendations for further investigation. canada.ca The toxicity of these compounds underscores the importance of managing their release into aquatic ecosystems to prevent adverse effects on non-target species.

Advanced Research Methodologies and Future Directions

Advanced Spectroscopic and Chromatographic Techniques in Compound Analysis

The precise identification, quantification, and characterization of N-(2,4-Dichlorobenzoyl)-N'-phenylurea are critically dependent on sophisticated analytical instrumentation. Advanced spectroscopic and chromatographic methods are fundamental in both research and quality control settings, enabling detailed analysis of the compound and its behavior in various environments.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for separating and quantifying this compound from complex mixtures. Researchers commonly employ reversed-phase columns, such as the C18 column, with a mobile phase typically consisting of an acetonitrile (B52724) and water gradient to achieve high-resolution separation. Detection is frequently accomplished using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, confirming peak identity and assessing purity.

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), offers exceptional sensitivity and specificity for structural analysis. Techniques like electrospray ionization (ESI) are used to generate ions of the target compound, which are then analyzed to determine their mass-to-charge ratio. This not only confirms the molecular weight of this compound but also produces characteristic fragmentation patterns that act as a definitive fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of the compound. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the molecule's atomic framework. ¹H NMR reveals information about the chemical environment of hydrogen atoms, while ¹³C NMR provides insights into the carbon backbone. These techniques are crucial for verifying the structure of newly synthesized batches and identifying potential impurities.

Fourier-Transform Infrared Spectroscopy (FTIR) complements these techniques by identifying the specific functional groups present in the this compound molecule. The characteristic absorption bands for key functional groups, such as the carbonyl (C=O) and amide (N-H) groups, can be readily identified, confirming the compound's chemical identity.

These analytical methods are often used in conjunction to build a comprehensive profile of the compound, ensuring accuracy in research findings and product quality.

Interactive Data Table: Analytical Techniques for this compound

| Technique | Application | Information Provided |

| HPLC-DAD | Separation and Quantification | Retention Time, UV-Vis Spectrum, Concentration |

| LC-MS | Structural Elucidation and Sensitive Detection | Molecular Weight, Fragmentation Pattern |

| ¹H NMR | Structural Confirmation | Proton Chemical Shifts and Coupling Constants |

| ¹³C NMR | Structural Confirmation | Carbon Skeleton Information |

| FTIR | Functional Group Identification | Characteristic Infrared Absorption Bands |

Molecular Biology and Genetic Engineering Approaches in Mechanism Studies

Understanding the precise mechanism by which this compound exerts its effects relies heavily on molecular biology and genetic engineering. These disciplines have been pivotal in identifying the compound's molecular target and elucidating the biological pathways it disrupts.

The primary mode of action for this class of compounds is the inhibition of chitin (B13524) synthesis, an essential process for the formation of the insect exoskeleton. The specific molecular target is the enzyme chitin synthase (CHS) . This enzyme catalyzes the polymerization of UDP-N-acetylglucosamine into chitin. By inhibiting CHS, this compound disrupts the proper formation of the cuticle, which is particularly critical during the molting process, ultimately leading to insect mortality.

Genetic and molecular studies have been directed at pinpointing the binding site of benzoylphenylureas on the chitin synthase enzyme. The use of radiolabeled compounds has allowed researchers to trace the interaction and binding kinetics with the CHS protein. Furthermore, genetic engineering techniques, such as site-directed mutagenesis, have been employed to alter specific amino acids in the CHS gene. This allows for the identification of residues that are crucial for the binding and inhibitory action of this compound.

A significant breakthrough in mechanism studies was the development of cell-free systems for chitin synthesis. These in vitro setups, which contain isolated enzymes and necessary substrates, permit the direct investigation of the compound's effect on CHS activity, free from the confounding variables of a whole organism. This has facilitated detailed kinetic studies and the screening of new potential inhibitors.

In Vitro and In Silico Modeling for Compound Design and Optimization

The development of new and more effective analogs of this compound is increasingly guided by computational and laboratory-based modeling techniques. These approaches enable a more rational and efficient design process for novel compounds.

In silico modeling , particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for predicting the biological activity of chemical compounds based on their structural properties. By analyzing a dataset of related molecules with known insecticidal activities, QSAR models can identify the key molecular descriptors that correlate with potency. This predictive capability allows researchers to prioritize the synthesis of new compounds that are most likely to be highly active. Three-dimensional QSAR (3D-QSAR) models, for instance, provide insights into the optimal spatial arrangement of substituents for enhanced interaction with the target site.

Molecular docking is another critical in silico method that simulates the interaction between a ligand, such as this compound, and its protein target, chitin synthase. These simulations predict the preferred binding pose and estimate the binding affinity, revealing specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. This detailed molecular insight is invaluable for the rational design of new derivatives with improved binding efficacy.

In vitro assays are essential for experimentally validating the predictions generated by in silico models. Cell-free chitin synthesis assays and insect cell culture systems provide a direct measure of the inhibitory potency of newly synthesized compounds. This iterative cycle of computational design, chemical synthesis, and in vitro testing accelerates the optimization of lead compounds, making the discovery process more efficient.

Emerging Research Avenues for this compound and Related Chemical Classes

Research into this compound and related benzoylphenylureas continues to evolve, with several emerging avenues promising to expand their application and address existing challenges.

A key area of future research is the investigation of insect resistance . The continuous use of these compounds can lead to the selection of resistant insect populations. Understanding the molecular basis of this resistance, which may involve mutations in the target chitin synthase enzyme or enhanced metabolic degradation of the compound, is crucial. This knowledge will inform the development of resistance management strategies and the design of new molecules capable of overcoming these resistance mechanisms.

The environmental fate and ecotoxicology of this compound remain important areas of study. Research is focused on its persistence in soil and aquatic systems, its potential for bioaccumulation, and its impact on non-target organisms. The goal is to ensure the sustainable use of these compounds by minimizing their environmental impact.

There is also growing interest in exploring the activity of benzoylphenylureas against other chitin-containing organisms, such as fungi and nematodes . Since chitin is a vital structural component in these organisms as well, there is potential for developing this compound-based compounds for antifungal or nematicidal applications.

Q & A

Q. What are the established synthetic routes for N-(2,4-Dichlorobenzoyl)-N'-phenylurea, and what reaction conditions optimize yield?

The compound is synthesized via the Schotten-Baumann reaction , where 2,4-dichlorobenzoyl chloride reacts with N-phenylthiourea under anhydrous conditions. Key steps include:

- Initial reaction at 0–5°C for 30 minutes to prevent side reactions.

- Refluxing in tetrahydrofuran (THF) for 8 hours to ensure complete acylation.

- Yield optimization by maintaining a 1:1.1 molar ratio of benzoyl chloride to thiourea. Characterization via ¹H/¹³C NMR and HPLC confirms structural integrity and purity (>95%). This method avoids thiourea dimerization, a common side reaction in urea derivatives .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography resolves the compound’s trans-conformation and hydrogen-bonding patterns, critical for bioactivity .

- FT-IR spectroscopy identifies urea C=O and N-H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 357.0) and fragmentation patterns .

Q. How is the purity of synthesized this compound validated?

Purity is assessed using:

- Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.

- Thermogravimetric analysis (TGA) to detect residual solvents or decomposition .

Advanced Research Questions

Q. How does the spatial conformation of this compound influence its biological activity?

X-ray studies reveal that the trans-extended conformation of the urea backbone is essential for bioactivity. Substituents like the 2,4-dichlorobenzoyl group enhance lipophilicity , improving membrane permeability. Computational docking shows the dichlorophenyl moiety interacts with hydrophobic pockets in target enzymes, while the urea group forms hydrogen bonds with catalytic residues .

Q. What methodological strategies resolve contradictions in reported cytotoxic activities across cancer cell lines?

Discrepancies may arise from:

- Cell line specificity : Test multiple lines (e.g., MCF-7 vs. T47D breast cancer) to identify sensitivity variations.

- Assay protocols : Standardize using MTT (mitochondrial activity) and SRB (protein content) assays in parallel.

- Pharmacokinetic factors : Measure cellular uptake via LC-MS to correlate intracellular concentration with efficacy.

- Apoptosis vs. necrosis : Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms .

Q. How can researchers evaluate the compound’s selectivity between cancerous and normal cells?

- Perform comparative cytotoxicity assays using non-cancerous lines (e.g., Vero kidney cells) alongside cancer models.

- Calculate the therapeutic index (TI) as TI = IC₅₀(normal)/IC₅₀(cancer). A TI >3 indicates selectivity.

- Investigate mitochondrial membrane potential (ΔΨm) disruption in cancer cells via JC-1 staining .

Q. What experimental approaches identify molecular targets of this compound?

- Pull-down assays with biotinylated probes to isolate binding proteins, followed by LC-MS/MS identification.

- Kinase inhibition profiling using a panel of recombinant kinases (e.g., EGFR, VEGFR).

- CRISPR-Cas9 knockout screens to identify genes modulating sensitivity .

Q. How do structural modifications (e.g., thiourea vs. urea analogs) alter bioactivity?

- Thiourea analogs (e.g., N-(2,4-dichlorobenzoyl)-N'-phenylthiourea) exhibit enhanced redox activity due to sulfur’s polarizability, improving radical scavenging.

- Chlorine substitutions at the 2,4-positions increase electron-withdrawing effects , stabilizing the urea carbonyl group and enhancing enzyme inhibition .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Fit data to logistic curves using software like GraphPad Prism to calculate IC₅₀ values.

- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons.

- Report 95% confidence intervals to quantify uncertainty .

Q. How can researchers address batch-to-batch variability in compound synthesis?

- Implement quality-by-design (QbD) principles, monitoring critical parameters (e.g., temperature, solvent purity).

- Use design of experiments (DoE) to optimize reaction conditions.

- Validate reproducibility via accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.